molecular formula C13H18FN B2875843 N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine CAS No. 1563404-94-3

N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine

Cat. No.: B2875843
CAS No.: 1563404-94-3
M. Wt: 207.292
InChI Key: AKVYYEFZTJAMFU-SNAWJCMRSA-N
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Description

N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine is a synthetic amine compound of interest in medicinal chemistry and pharmacological research. Its structure, featuring a fluorophenyl group linked to a butylamine chain via an ethenyl spacer, is characteristic of molecules studied for their potential interactions with the central nervous system. The 4-fluorophenyl moiety is a common pharmacophore in bioactive molecules, often used to modulate a compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its binding affinity and selectivity . The amine functionality and overall molecular architecture suggest this compound may share properties with cationic amphiphilic drugs. Such compounds are known to inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism that can lead to drug-induced phospholipidosis—a condition of phospholipid accumulation that is a key consideration in early-stage toxicological screening . Consequently, this amine is a valuable reference standard for researchers investigating the structure-activity relationships of amine compounds, their mechanisms of action, and their potential off-target effects in drug discovery pipelines. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(E)-3-(4-fluorophenyl)prop-2-enyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-2-3-10-15-11-4-5-12-6-8-13(14)9-7-12/h4-9,15H,2-3,10-11H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVYYEFZTJAMFU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC=CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC/C=C/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and butan-1-amine.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with prop-2-enylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential effects on cellular pathways.

Mechanism of Action

The mechanism of action of N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Modified Amine Substituents

  • (2E)-N-tert-Butyl-3-phenylprop-2-en-1-amine () :

    • Structural Difference : The tert-butyl group replaces the butan-1-amine chain.
    • Implications : Increased steric bulk may reduce membrane permeability compared to the linear butyl chain in the target compound.
    • Stereochemistry : Both share an (E)-configured propenyl linker, suggesting similar conformational rigidity.
  • N-Benzyl-3-(4-fluorophenyl)prop-2-yn-1-amine () :

    • Structural Difference : A prop-2-ynyl (alkyne) linker replaces the propenyl (alkene) group, and a benzyl group substitutes the butan-1-amine.
    • Implications : The alkyne’s linear geometry may enhance π-π stacking with aromatic residues in biological targets, while the benzyl group increases lipophilicity (logP) compared to the target’s aliphatic amine chain.

Fluorophenyl Positional Isomers

  • (E)-3-(3-Fluorophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine (): Structural Difference: Fluorine is at the 3-position of the phenyl ring, and a naphthalenylmethyl group is attached to the amine. The naphthalenyl group may enhance aromatic interactions but reduce solubility.
  • 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine (): Structural Difference: A propan-1-amine chain (vs. butan-1-amine) and a heterocyclic pyrimidine-imidazole substituent.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Fluorophenyl Position Linker Type Amine Substituent Molecular Weight (g/mol) Key Features Evidence ID
N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine 4 Alkene Butan-1-amine ~237.3 (estimated) Linear chain, moderate lipophilicity N/A
(2E)-N-tert-Butyl-3-phenylprop-2-en-1-amine N/A (phenyl) Alkene tert-Butyl 203.3 High steric bulk
N-Benzyl-3-(4-fluorophenyl)prop-2-yn-1-amine 4 Alkyne Benzyl 255.3 Enhanced π-π stacking potential
(E)-3-(3-Fluorophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine 3 Alkene Naphthalenylmethyl ~335.4 (estimated) High lipophilicity

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